molecular formula C20H17N3OS B11204738 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

Cat. No.: B11204738
M. Wt: 347.4 g/mol
InChI Key: ODSIPIHVIRUGDZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenyl group, an imidazole ring, and a thiazole ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Formation of the Thiazole Ring: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea with an α-halo ketone.

    Coupling of the Rings: The imidazole and thiazole rings are then coupled together using a suitable linker, such as an acetamide group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-(2-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is unique due to its specific combination of imidazole and thiazole rings, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C20H17N3OS/c1-14-7-5-6-10-17(14)21-19(24)11-16-13-25-20-22-18(12-23(16)20)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,21,24)

InChI Key

ODSIPIHVIRUGDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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